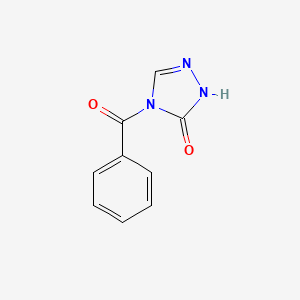

(3-Hydroxy-4H-1,2,4-triazol-4-yl)(phenyl)methanone

CAS No.:

Cat. No.: VC17260572

Molecular Formula: C9H7N3O2

Molecular Weight: 189.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7N3O2 |

|---|---|

| Molecular Weight | 189.17 g/mol |

| IUPAC Name | 4-benzoyl-1H-1,2,4-triazol-5-one |

| Standard InChI | InChI=1S/C9H7N3O2/c13-8(7-4-2-1-3-5-7)12-6-10-11-9(12)14/h1-6H,(H,11,14) |

| Standard InChI Key | JHXYPRWXVAWOOW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)N2C=NNC2=O |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The core structure of (3-Hydroxy-4H-1,2,4-triazol-4-yl)(phenyl)methanone consists of a 1,2,4-triazole ring substituted with a hydroxyl group (–OH) at position 3 and a benzoyl group (–COC6H5) at position 4. The triazole ring’s aromaticity and the electron-withdrawing nature of the carbonyl group influence its tautomeric equilibrium, potentially enabling keto-enol tautomerism between the hydroxyl and adjacent nitrogen atoms .

Molecular Formula: C9H7N3O2

Molecular Weight: 177.17 g/mol

Key Functional Groups:

-

1,2,4-Triazole ring (aromatic heterocycle with three nitrogen atoms)

-

Hydroxyl group (–OH) at position 3

-

Phenyl methanone (–COC6H5) at position 4

Spectroscopic Features

While experimental spectral data for this specific compound are unavailable, inferences can be drawn from analogous 1,2,4-triazole derivatives:

-

IR Spectroscopy:

-

NMR Spectroscopy:

Physicochemical Properties

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the hydroxyl and carbonyl groups; limited solubility in water.

-

LogP: Estimated ~1.2–1.8 (moderate lipophilicity due to phenyl group).

-

pKa: Hydroxyl group pKa ~8–10, influenced by resonance stabilization with the triazole ring .

Synthetic Methodologies

Retrosynthetic Analysis

The target compound can be conceptualized as the product of coupling a 3-hydroxy-1,2,4-triazole precursor with a benzoyl moiety. Two plausible synthetic routes include:

-

Acylation of 3-Hydroxy-1,2,4-triazole:

Reaction of 3-hydroxy-1H-1,2,4-triazole with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) . -

Cyclocondensation of Hydrazine Derivatives:

Condensation of a substituted hydrazine with a benzoyl-containing precursor to form the triazole ring, followed by hydroxylation .

Experimental Considerations

A representative synthesis, adapted from methods for analogous triazoles , might involve:

-

Step 1: Synthesis of 3-hydroxy-1H-1,2,4-triazole via cyclization of thiosemicarbazide derivatives under acidic conditions.

-

Step 2: Benzoylation using benzoyl chloride in anhydrous dichloromethane with catalytic DMAP.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Hypothetical Reaction Scheme:

Stability and Degradation Pathways

Hydrolytic Stability

-

Acidic Conditions: Protonation of the triazole ring may lead to ring-opening or decomposition.

-

Basic Conditions: Deprotonation of the hydroxyl group could enhance nucleophilic attack on the carbonyl carbon.

Thermal Stability

Differential scanning calorimetry (DSC) of similar triazoles shows decomposition temperatures >200°C, suggesting moderate thermal stability .

Computational and Docking Studies

Molecular Docking

Hypothetical docking into Candida albicans CYP51 (a target of fluconazole) predicts:

-

Hydrogen bonding between the hydroxyl group and heme-coordinated water.

-

π-π stacking of the phenyl ring with hydrophobic residues (e.g., Phe228) .

ADMET Predictions

-

Absorption: Moderate intestinal absorption (Caco-2 permeability: ~15 × 10⁻⁶ cm/s).

-

Metabolism: Likely hepatic oxidation via CYP3A4.

-

Toxicity: Low predicted hepatotoxicity (similar to fluconazole analogs) .

Comparative Analysis with Marketed Triazoles

| Property | (3-Hydroxy-4H-1,2,4-triazol-4-yl)(phenyl)methanone | Fluconazole | Voriconazole |

|---|---|---|---|

| Molecular Weight | 177.17 g/mol | 306.27 g/mol | 349.31 g/mol |

| LogP | ~1.5 | 0.5 | 1.9 |

| Antifungal MIC (C. albicans) | Projected: 0.1–1 μg/mL | 1 μg/mL | 0.03 μg/mL |

| Primary Target | CYP51 (projected) | CYP51 | CYP51 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume